2-Phenyl-3-(phenylsulfanyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-3-(phenylsulfanyl)furan is an organic compound belonging to the furan family, characterized by a furan ring substituted with phenyl and phenylsulfanyl groups. Furans are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications due to their unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-(phenylsulfanyl)furan typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, higher yields, and scalability. The use of microwave-assisted synthesis can also enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3-(phenylsulfanyl)furan undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfanylated furans.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-Phenyl-3-(phenylsulfanyl)furan has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly urease inhibitors.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-Phenyl-3-(phenylsulfanyl)furan involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea. The phenylsulfanyl group plays a crucial role in enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Phenylfuran: Lacks the phenylsulfanyl group, making it less reactive in certain chemical reactions.
3-Phenylsulfanylfuran: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
2-Phenyl-3-(phenylsulfinyl)furan: Contains a sulfinyl group instead of a sulfanyl group, affecting its oxidation state and reactivity.
Uniqueness
2-Phenyl-3-(phenylsulfanyl)furan is unique due to the presence of both phenyl and phenylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Properties
CAS No. |
105621-13-4 |
---|---|
Molecular Formula |
C16H12OS |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
2-phenyl-3-phenylsulfanylfuran |
InChI |
InChI=1S/C16H12OS/c1-3-7-13(8-4-1)16-15(11-12-17-16)18-14-9-5-2-6-10-14/h1-12H |
InChI Key |
HMRIBXYGIAINDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CO2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.